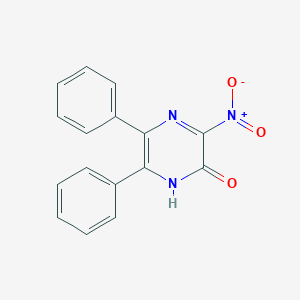
3-nitro-5,6-diphenyl-1H-pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-5,6-diphenyl-1H-pyrazin-2-one is a useful research compound. Its molecular formula is C16H11N3O3 and its molecular weight is 293.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one derivatives. For example, one study demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, notably Panc-1, PC3, and MDA-MB-231. The compound showed an IC50 value of 12.54 μM against Panc-1 cells, nearly twice as potent as the standard drug etoposide . This suggests that modifications to the pyrazinone scaffold can enhance its efficacy against cancer.
Mechanism of Action
The mechanism by which this compound induces cytotoxicity involves the induction of apoptosis and cell cycle arrest in cancer cells. Further assessments revealed that treatment with this compound led to downregulation of key proteins involved in apoptosis, such as cleaved-caspase-3 and caspase-3 . These findings underscore its potential as a lead compound for developing new anticancer therapies.
Synthesis and Structural Variations
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the phenyl rings. These modifications can significantly impact the biological activity of the resulting compounds. For instance, derivatives with electron-withdrawing groups such as nitro or halogens have shown enhanced antiproliferative effects .
Structural Diversity
The ability to modify the pyrazinone structure leads to a library of compounds with varying biological activities. A systematic approach to modifying substituents on the phenyl rings can yield derivatives with improved potency against specific cancer types .
Case Studies and Research Findings
| Study | Compound Tested | Cell Lines | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | 3-Nitro derivative (7m) | Panc-1 | 12.54 | Twice as potent as etoposide |
| Study 2 | Various derivatives | PC3 | <20 | Effective against EGFR-overexpressing cells |
| Study 3 | Dihydrodipyrrolo-pyrazine derivatives | MDA-MB-231 | <30 | Showed promising results in apoptosis induction |
These studies illustrate the versatility of this compound derivatives in targeting different cancer types and highlight their potential for further development into therapeutic agents.
化学反応の分析
Synthetic Routes and Precursor Reactions
While direct synthesis methods for this compound are not explicitly detailed in the literature, its structure suggests potential pathways:
- Pyrazinone Core Formation : Likely derived from cyclocondensation reactions involving nitrile oxides or nitrones with α-ketoamides, as observed in analogous pyrazinone syntheses .
- Nitro Group Introduction : Electrophilic nitration at position 3 of the pyrazine ring, leveraging directing effects of adjacent substituents .
Reactivity of Functional Groups
The compound’s reactivity is dominated by:
- Nitro Group : Susceptible to reduction (e.g., catalytic hydrogenation to amine derivatives) .
- Lactam Ring : Hydrolysis under acidic or basic conditions could yield pyrazine-2-carboxylic acid derivatives .
- Phenyl Substituents : Electrophilic substitution (e.g., halogenation, sulfonation) at para positions of phenyl rings is plausible .
4.1. Reduction of Nitro Group
Hypothetically, reduction with H₂/Pd-C or Fe/HCl would convert the nitro group to an amine, forming 3-amino-5,6-diphenyl-1H-pyrazin-2-one. Similar reductions are reported for nitropyrazoles .
4.2. Nucleophilic Substitution
The lactam’s carbonyl group may react with nucleophiles like hydrazines or amines, forming hydrazides or amides. For example:3 Nitro 5 6 diphenyl 1H pyrazin 2 one+R NH2→3 Nitro 5 6 diphenyl pyrazin 2 ylamideThis aligns with reactivity patterns of pyrazinones .
4.3. Cycloaddition Reactions
The compound’s electron-deficient pyrazine ring could participate in [4+2] Diels-Alder reactions, though no experimental evidence exists .
Comparative Reactivity Table
特性
CAS番号 |
25468-58-0 |
|---|---|
分子式 |
C16H11N3O3 |
分子量 |
293.28 g/mol |
IUPAC名 |
3-nitro-5,6-diphenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20) |
InChIキー |
HEKFXRGJKVCEPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3 |
Key on ui other cas no. |
25468-58-0 |
溶解性 |
42.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















